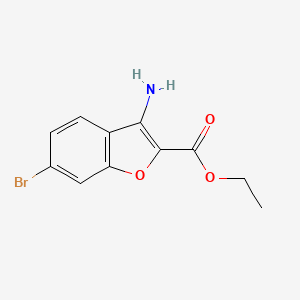

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate

Übersicht

Beschreibung

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate is a chemical compound with the CAS Number: 887250-14-8 . It has a molecular weight of 284.11 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of Ethyl 3-amino-6-bromobenzofuran-2-carboxylate involves the use of sodium hydride in N,N-dimethylformamide at 0 - 20℃ for 1.0h . The reaction involves 4-bromo-2-fluorobenzonitrile and ethyl glycolate .Molecular Structure Analysis

The InChI Code of the compound is 1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9, but not CYP2D6 or CYP3A4 .Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties and Calcium Promotion

ITH4012 as a Neuroprotective Agent :ITH4012, a derivative of Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate, shows promise as a neuroprotective agent. The compound reduces cell death induced by stressors like thapsigargin, H2O2, and veratridine in bovine chromaffin cells. Notably, it diminishes amyloid β25-35-induced apoptosis in the human neuroblastoma cell line SH-SY5Y. Its cytoprotective effect is linked to its ability to increase the cytosolic concentration of Ca2+ and enhance the expression of the antiapoptotic protein Bcl-2, signifying its potential in neuroprotection and as a "calcium promoter" (Orozco et al., 2004).

Synthesis and Chemical Properties

Novel Piperidine Substituted Benzothiazole Derivatives :Ethyl 2-aminobenzo[d]thiazole-6-carboxylate underwent a reaction with piperidine and copper(II) bromide to yield ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. The photoluminescence spectra of the synthesized compounds indicate their optical properties, and biological studies show that specific derivatives have notable antibacterial and antifungal activities (Shafi et al., 2021).

Novel 2-amino-1,3-thiazole-5-carboxylates Synthesis :Innovative 2-amino-1,3-thiazole-5-carboxylates were synthesized via ultrasonic and thermally mediated nucleophilic displacement of bromide from ethyl 2-bromo-1,3-thiazole-5-carboxylate by various amines. This method highlights a unique synthesis approach (Baker & Williams, 2003).

Optical and Electronic Properties

Fabrication and Optical Characterizations for Photodiode Applications :A novel compound, ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate (3ABPQC), was synthesized and used to create thin films via thermal evaporation. These films demonstrated remarkable optical behavior, including two available band gaps, making them suitable for manufacturing organic photodiodes. The study also involved molecular, structural, and morphological characterizations, offering insights into the compound's potential in photodiode applications (Elkanzi et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAYNCRLFMCJIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726335 | |

| Record name | Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-6-bromobenzofuran-2-carboxylate | |

CAS RN |

887250-14-8 | |

| Record name | Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

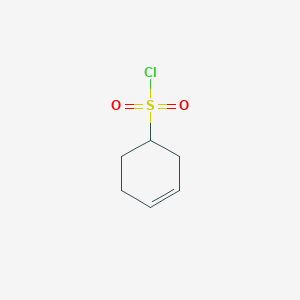

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425980.png)

![Pyrido[3,4-B]pyrazin-5-amine](/img/structure/B1425982.png)

![7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1426002.png)